2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid
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Overview
Description
2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid is a complex organic compound that features a biphenyl core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves multiple steps, starting with the preparation of the biphenyl core and subsequent functionalization. The tert-butoxycarbonyl (Boc) group is often introduced to protect the amine functionality during the synthesis. Common reagents used in these reactions include tert-butyl chloroformate and pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butoxycarbonyl)-2-pyrrolidinone: A related compound with a similar Boc-protected pyrrolidine structure.
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected pyrrolidine derivative with different functional groups.
Uniqueness
2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to its biphenyl core and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H26N2O7 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-(4-carboxyphenyl)-3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C24H26N2O7/c1-24(2,3)33-23(32)26-12-4-5-19(26)20(27)25-18-13-16(22(30)31)10-11-17(18)14-6-8-15(9-7-14)21(28)29/h6-11,13,19H,4-5,12H2,1-3H3,(H,25,27)(H,28,29)(H,30,31) |
InChI Key |
XKYMEDSRZSGBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=C(C=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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